2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-phenylpyrazolidin-5-one with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may yield the corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of other pyrazolidinone derivatives with potential pharmaceutical applications.
Biology
In biological research, the compound may be studied for its potential anti-inflammatory and analgesic properties.
Medicine
The compound and its derivatives could be investigated for their potential use in the treatment of various diseases, including inflammatory conditions and pain management.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-phenylpyrazolidin-5-one: A precursor in the synthesis of the compound.
N-(2,4,6-trimethylphenyl)acetamide: Another related compound with potential biological activity.
Uniqueness
2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its combination of the pyrazolidinone and trimethylphenylacetamide moieties may result in unique pharmacological properties.
Properties
IUPAC Name |
2-(5-oxo-2-phenylpyrazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-11-15(2)20(16(3)12-14)21-18(24)13-23-19(25)9-10-22(23)17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFUDTVPDDNAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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